6-(Chloromethyl)picolinaldehyde

CAS No.: 140133-60-4

Cat. No.: VC3860814

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 140133-60-4 |

|---|---|

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| IUPAC Name | 6-(chloromethyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 |

| Standard InChI Key | NTSHGAIJIVCWSJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C=O)CCl |

| Canonical SMILES | C1=CC(=NC(=C1)C=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

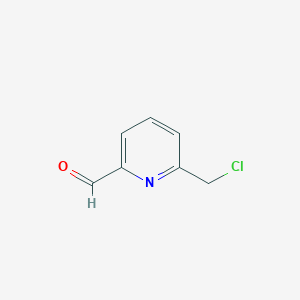

6-(Chloromethyl)picolinaldehyde belongs to the picolinaldehyde family, characterized by a pyridine backbone with substituents at specific positions. The chloromethyl group () at the 6-position and the aldehyde () at the 2-position create a bifunctional scaffold (Fig. 1). The IUPAC name is 6-(chloromethyl)pyridine-2-carbaldehyde, and its SMILES representation is .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.58 g/mol | |

| XLogP3 | 1.1 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar SA | 30 Ų | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde participates in condensation and oxidation-reduction processes .

Synthesis Methods

Laboratory-Scale Synthesis

The most common route involves chloromethylation of picolinaldehyde derivatives. One method employs thionyl chloride () or phosphorus pentachloride () under anhydrous conditions. For example, reacting 2-picoline with trichloroisocyanuric acid () in dichloromethane yields 6-(chloromethyl)picolinaldehyde with a 90–95% yield after optimization (Eq. 1) :

Key parameters include:

-

Solvent: Halogenated solvents (e.g., dichloromethane) improve solubility .

-

Catalyst: Benzamide (0.5–1.5 mol%) accelerates the reaction .

Industrial Production

Industrial protocols scale this process using continuous flow reactors to enhance efficiency. Purification involves column chromatography or distillation, achieving >98% purity. A patent by CN101906068A highlights the use of tempered steel reactors and inert gas environments to prevent decomposition .

Reactivity and Applications

Organic Synthesis

The compound’s aldehyde and chloromethyl groups enable sequential functionalization:

-

Nucleophilic Substitution: The chloromethyl group reacts with amines (e.g., ammonia) to form 6-(aminomethyl)picolinaldehyde, a precursor for Schiff base ligands (Eq. 2) :

-

Aldol Condensation: The aldehyde undergoes condensation with ketones to form α,β-unsaturated carbonyl compounds, useful in polymer chemistry.

Coordination Chemistry

6-(Chloromethyl)picolinaldehyde forms complexes with transition metals. For instance, cobalt(II) complexes derived from this ligand inhibit the 26S proteasome’s chymotrypsin-like activity, showing potential in cancer therapy .

Table 2: Metal Complexes and Applications

| Metal | Application | Efficacy (IC) | Source |

|---|---|---|---|

| Co(II) | Proteasome inhibition | 2.3 μM | |

| Cu(II) | Antiproliferative agents | 5.8 μM (MDA-MB-231) | |

| Fe(III) | Catalytic oxidation | Not reported | - |

Related Compounds and Derivatives

Table 3: Structurally Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume